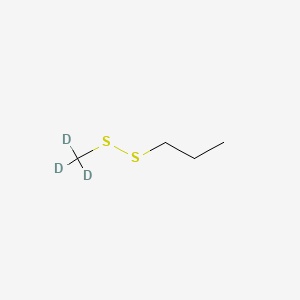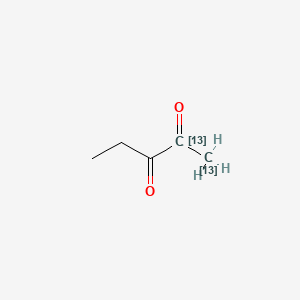
Antiangiogenic agent 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is particularly significant in the treatment of various cancers, as it can restrict the blood supply to tumors, thereby inhibiting their growth and metastasis . Antiangiogenic agents target the vascular endothelial growth factor (VEGF) and its receptors, which play a crucial role in angiogenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antiangiogenic agent 4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its antiangiogenic properties . Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques that ensure consistency and scalability. This often involves the use of continuous flow reactors, which allow for precise control over reaction conditions and improved safety . Purification steps, such as crystallization and chromatography, are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Antiangiogenic agent 4 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Conditions such as temperature, pressure, and pH are carefully controlled to optimize the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified antiangiogenic properties .
Aplicaciones Científicas De Investigación
Antiangiogenic agent 4 has a wide range of scientific research applications:
Mecanismo De Acción
Antiangiogenic agent 4 exerts its effects by targeting the VEGF and its receptors, thereby inhibiting the signaling pathways involved in angiogenesis . This leads to the suppression of endothelial cell proliferation, migration, and tube formation, which are essential steps in the formation of new blood vessels . The molecular targets include the VEGF receptor tyrosine kinases, which are critical for the activation of downstream signaling pathways such as the PI3K/AKT and ERK1/2 pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Bevacizumab: A monoclonal antibody that targets VEGF.
Sunitinib: A tyrosine kinase inhibitor that targets multiple receptors, including VEGF receptors.
Sorafenib: Another tyrosine kinase inhibitor with a broad spectrum of targets, including VEGF receptors.
Uniqueness
Antiangiogenic agent 4 is unique in its specific targeting of the VEGF receptor tyrosine kinases and its ability to inhibit multiple steps in the angiogenesis process .
Propiedades
Fórmula molecular |
C21H24N4O3 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-3-(4-methylanilino)pyrazole-4-carboxylate |
InChI |
InChI=1S/C21H24N4O3/c1-3-28-21(27)18-19(22)25(13-17(26)15-7-5-4-6-8-15)24-20(18)23-16-11-9-14(2)10-12-16/h4-12,17,26H,3,13,22H2,1-2H3,(H,23,24) |
Clave InChI |
KGNGBDVZYIBQEC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1NC2=CC=C(C=C2)C)CC(C3=CC=CC=C3)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)





![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)




![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)


